molecular formula C13H14ClN3O B13357728 4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone

4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B13357728
M. Wt: 263.72 g/mol
InChI Key: VXOUSWANWJYAJB-UHFFFAOYSA-N
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Description

4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, an isopropylamino group, and a phenyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Isopropylamine, thiols, and other nucleophiles under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, isopropylamino, and phenyl groups on the pyridazinone ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

4-chloro-2-phenyl-5-(propan-2-ylamino)pyridazin-3-one

InChI

InChI=1S/C13H14ClN3O/c1-9(2)16-11-8-15-17(13(18)12(11)14)10-6-4-3-5-7-10/h3-9,16H,1-2H3

InChI Key

VXOUSWANWJYAJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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